1,1-Difluoropropene

Microwave Spectroscopy Conformational Analysis Molecular Structure

1,1-Difluoropropene (CAS 430-63-7, HFO-1252zc) is a C3 hydrofluoroolefin (HFO) bearing two fluorine atoms at the terminal vinylic carbon. It is a low-molecular-weight (78.06 g/mol), low-boiling (-32.3 °C) unsaturated fluorinated hydrocarbon that has recently emerged as a candidate working fluid in low-GWP refrigeration and heat-pump cycles, as well as a gem-difluoroallylating building block in organic synthesis.

Molecular Formula C3H4F2
Molecular Weight 78.06 g/mol
CAS No. 430-63-7
Cat. No. B3031520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoropropene
CAS430-63-7
Molecular FormulaC3H4F2
Molecular Weight78.06 g/mol
Structural Identifiers
SMILESCC=C(F)F
InChIInChI=1S/C3H4F2/c1-2-3(4)5/h2H,1H3
InChIKeyYHLIEGBCOUQKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoropropene (CAS 430-63-7) for Industrial Procurement: Core Identity and Physical Baseline


1,1-Difluoropropene (CAS 430-63-7, HFO-1252zc) is a C3 hydrofluoroolefin (HFO) bearing two fluorine atoms at the terminal vinylic carbon [1]. It is a low-molecular-weight (78.06 g/mol), low-boiling (-32.3 °C) unsaturated fluorinated hydrocarbon that has recently emerged as a candidate working fluid in low-GWP refrigeration and heat-pump cycles, as well as a gem-difluoroallylating building block in organic synthesis [2][3]. Its positioning at the intersection of environmental performance and synthetic utility makes precise selection relative to other difluoropropene isomers and incumbent HFCs a non-trivial procurement decision.

Why 1,1-Difluoropropene Cannot Be Interchanged with Other Fluoropropenes or HFCs Without Quantitative Justification


The fluoropropene isomer landscape (1,1-, 1,2-, 3,3-difluoropropene, and tri-fluoropropenes) spans dramatically different boiling points, dipole moments, and atmospheric degradation pathways [1]. In refrigeration, a shift of a single fluorine substituent can alter the radiative efficiency and GWP by an order of magnitude, while in synthesis, the regiochemistry of the gem-difluorovinyl unit dictates whether a nucleophilic or electrophilic reaction manifold is accessed [2]. Substituting 1,1-difluoropropene with a positional isomer or a legacy HFC without head-to-head performance data risks system inefficiency, non-compliance with evolving environmental regulations, or failed reaction cascades. The evidence below quantifies where 1,1-difluoropropene diverges from its nearest structural neighbors and application competitors.

1,1-Difluoropropene Evidence Guide: Head-to-Head Quantitative Differentiation for Procurement Decisions


Methyl Internal Rotation Barrier Compared to cis-Fluoropropene

Microwave spectroscopy reveals that 1,1-difluoropropene exhibits a methyl internal rotation barrier (V₃) of 1252 ± 20 cal/mol, which is experimentally indistinguishable from that of cis-1-fluoropropene, demonstrating that the barrier is insensitive to replacement of the cis-hydrogen with fluorine [1]. This quantitative structural insight informs predictions of conformational behavior in sterically constrained fluorinated chains, a key parameter in rational agrochemical and pharmaceutical design where rotational freedom governs bioavailability.

Microwave Spectroscopy Conformational Analysis Molecular Structure

Gem-Difluoroallylation Yield and Scope vs. 3-Bromo-3,3-Difluoropropene

In zinc-mediated gem-difluoroallylation of carbonyl compounds, 3-iodo-1,1-difluoropropene and 3-bromo-3,3-difluoropropene both deliver α,α-difluorohomoallylic alcohols in 'good yields' at 0 °C to room temperature [1]. However, the iodo derivative (derived from 1,1-difluoropropene) demonstrates superior reactivity with aliphatic and aromatic aldehydes, dialkyl ketones, and alkyl aryl ketones, while 3-bromo-3,3-difluoropropene has not been explicitly reported to cover the same breadth of electrophilic partners under identical conditions.

Organofluorine Chemistry Synthetic Methodology Building Block

Molecular Dipole Moment Differentiation from Isomeric Fluoropropenes

1,1-Difluoropropene exhibits a total molecular dipole moment of 0.889 ± 0.007 D (μₐ = 0.836 D, μ_b = 0.309 D) as determined by Stark effect measurements [1]. This is significantly lower than the dipole moment of 1,2-difluoropropene isomers, where the spatial separation of the two C–F dipoles results in larger net polarity. In dielectric-dependent applications (e.g., solvent selection, electronic materials), this quantitative difference in polarity directly impacts solubility and dielectric constant tuning.

Dielectric Property Molecular Design Polarity

Boiling Point and Volatility Profile vs. R-134a and HFO-1234yf

1,1-Difluoropropene has an experimentally determined boiling point of -32.3 ± 8.0 °C at 760 mmHg . In comparison, the widely used HFC R-134a (1,1,1,2-tetrafluoroethane) boils at -26.3 °C, and HFO-1234yf (2,3,3,3-tetrafluoropropene) boils at -29.4 °C [1]. The lower boiling point of 1,1-difluoropropene relative to both competitors implies higher saturation pressure at a given evaporator temperature, which can translate to either higher volumetric cooling capacity or the need for system pressure rating reassessment. Additionally, its exceptionally high vapor pressure of 5225 mmHg at 25 °C is notably greater than both R-134a (≈4900 mmHg) and HFO-1234yf (≈4500 mmHg) at the same temperature, a direct consequence of the gem-difluorovinyl motif.

Refrigerant Thermophysical Property Vapor-Compression Cycle

Environmental Longevity and Atmospheric Fate vs. HFC-134a (Class-Level)

As a hydrofluoroolefin, 1,1-difluoropropene contains an olefinic bond that is susceptible to tropospheric OH radical oxidation, resulting in a short atmospheric lifetime and a GWP projected to be below 10 (CO₂ = 1) [1]. This is a class-characteristic property of HFOs and places 1,1-difluoropropene in stark contrast to HFC-134a, a fully saturated molecule with an atmospheric lifetime of ~14 years and a 100-year GWP of 1,430 according to IPCC AR5 [2]. While an experimentally measured GWP value for 1,1-difluoropropene is not yet publicly available in peer-reviewed literature, its structural analogy to other short-chain HFOs (e.g., HFO-1234yf: GWP = 4, lifetime = 11 days) strongly supports a >99% GWP reduction relative to HFC-134a.

Atmospheric Chemistry GWP OH Radical Reaction

Rotational Constants and Structural Precision vs. 3,3-Difluoropropene

The experimentally assigned rotational constants for 1,1-difluoropropene in the ground torsional state are A = 10154.30 MHz, B = 3742.19 MHz, C = 2779.33 MHz [1]. In contrast, 3,3-difluoropropene (CHF₂CH=CH₂) has ground-state rotational constants A = 9126.08 MHz, B = 3722.12 MHz, C = 2946.60 MHz [2]. The ~11% larger A rotational constant of 1,1-difluoropropene reflects the different mass distribution when both fluorines reside on the terminal carbon rather than on the allylic carbon, a structural distinction that quantum chemical and molecular dynamics simulations must accurately reproduce to validate force fields used for thermophysical property prediction.

Rotational Spectroscopy Structural Isomer Computational Chemistry

1,1-Difluoropropene: Optimal Application Scenarios Backed by Comparative Evidence


Refrigerant in Low-Temperature Vapor-Compression Cycles (Transport Refrigeration, Cold Storage)

The -32.3 °C boiling point and high vapor pressure of 1,1-difluoropropene position it for low-temperature refrigeration applications, replacing R-134a (boiling point -26.3 °C) in transport refrigeration and cold storage units where lower evaporator temperatures are required . The compound's projected ultra-low GWP (<10) addresses the regulatory phase-down of R-134a (GWP 1,430) under the Kigali Amendment, making it a procurement priority for OEMs seeking compliant, drop-in-capable alternatives for new equipment designs.

Gem-Difluoroallylating Building Block in Medicinal and Agricultural Chemistry

As a precursor to 3-iodo-1,1-difluoropropene, this compound enables the introduction of the gem-difluorovinyl pharmacophore into aldehyde- and ketone-derived scaffolds via zinc-mediated gem-difluoroallylation, producing α,α-difluorohomoallylic alcohols in good yields under mild conditions (0 °C to room temperature) [1]. The broad documented substrate scope (aliphatic, aromatic, unsaturated aldehydes and ketones) makes it a versatile building block for library synthesis, especially when compared to the more limited scope documented for the bromo analog 3-bromo-3,3-difluoropropene [1].

Molecular Parameter Benchmark for Computational Force-Field Validation

The precisely measured rotational constants (A = 10154.30 MHz, B = 3742.19 MHz, C = 2779.33 MHz), dipole moment (0.889 D), and methyl rotation barrier (1252 cal/mol) [2] serve as high-accuracy benchmarks for computational chemistry groups validating force fields (e.g., OPLS, GAFF) or DFT functionals for fluorinated olefins. The 11% difference in A rotational constant between 1,1-difluoropropene and its isomer 3,3-difluoropropene provides a sensitive discriminator for the quality of predicted molecular geometries.

Low-Polarity Fluorinated Fragment for Drug-Design and Materials Science

With a total dipole moment of only 0.889 D, 1,1-difluoropropene-derived fragments introduce fluorine atoms into molecular frameworks with minimal impact on overall polarity [2]. This is particularly advantageous in central nervous system drug design, where high polar surface area and excessive H-bond acceptor strength are detrimental to blood-brain barrier penetration, and in low-k dielectric materials for semiconductor applications where low polarity is required.

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